REACTION_CXSMILES
|
C[O-].[Na+].[C:4]([C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[CH:9]=[O:10])([OH:6])=O.[C:15]1([C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH2:18]O1)=[O:16]>C(OCC)(=O)C>[CH:20]1[C:19]2[C:18]3[C:9](=[O:10])[C:8]4[CH:11]=[CH:12][CH:13]=[CH:14][C:7]=4[C:4]=3[O:6][C:15](=[O:16])[C:24]=2[CH:23]=[CH:22][CH:21]=1 |f:0.1|
|
Name
|
Sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
methanolic solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
1.119 g
|
Type
|
reactant
|
Smiles
|
C1(=O)OCC2=CC=CC=C12
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The resulting mixture was diluted with benzene (125 mL), TsOH (100 mg)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated for 7 h
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux in a flask
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
diluted with CHCl3 (150 mL)
|
Type
|
WASH
|
Details
|
washed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=C1C1=C(OC2=O)C=2C=CC=CC2C1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.583 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |